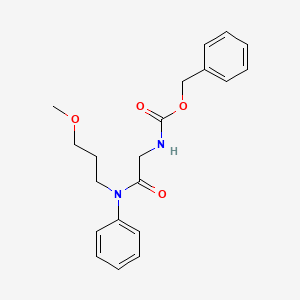
3-Methoxypropyldl-N-cbz-phenylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypropyl DL-N-Cbz-phenylglycinamide: is a chemical compound with the molecular formula C20H24N2O4 and a molecular weight of 356.42 g/mol . It is known for its applications in scientific research and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropyl DL-N-Cbz-phenylglycinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypropylamine, benzyl chloroformate (Cbz-Cl), and phenylglycine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction progress.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 3-Methoxypropyl DL-N-Cbz-phenylglycinamide may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-Methoxypropyl DL-N-Cbz-phenylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxypropyl DL-N-Cbz-phenylglycinamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxypropyl DL-N-Cbz-phenylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxypropyl DL-N-Cbz-phenylglycine
- 3-Methoxypropyl DL-N-Cbz-phenylalanine
- 3-Methoxypropyl DL-N-Cbz-phenylserine
Uniqueness
3-Methoxypropyl DL-N-Cbz-phenylglycinamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[2-[N-(3-methoxypropyl)anilino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-25-14-8-13-22(18-11-6-3-7-12-18)19(23)15-21-20(24)26-16-17-9-4-2-5-10-17/h2-7,9-12H,8,13-16H2,1H3,(H,21,24) |
InChI Key |
QUWCICSSCSUQCS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















